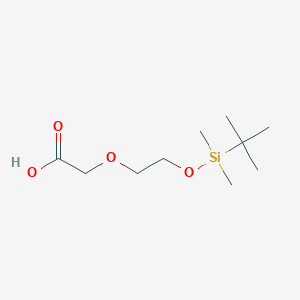
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is a chemical compound with the molecular formula C10H22O4Si. It is known for its role in organic synthesis, particularly in the protection of hydroxyl groups. The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a base such as triethylamine to facilitate the formation of the TBDMS ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during synthetic processes. This protection is reversible, allowing for the selective deprotection of the hydroxyl group under mild acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
Compared to similar compounds, 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)acetic acid offers unique advantages in terms of stability and ease of deprotection. The presence of the acetic acid moiety provides additional functionalization options, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H22O4Si |
|---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]acetic acid |
InChI |
InChI=1S/C10H22O4Si/c1-10(2,3)15(4,5)14-7-6-13-8-9(11)12/h6-8H2,1-5H3,(H,11,12) |
InChI Key |
GBHFDUWTIMUQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















